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Succinic acid, a C4-dicarboxylic acid, is a key platform chemical with wide applications in the
polymer, food, and pharmaceutical industries. As the demand for sustainable chemical
production grows, microbial fermentation has emerged as a promising alternative to petroleum-
based synthesis. This technical guide provides a comprehensive overview of the core
metabolic pathways for succinic acid production in anaerobic microorganisms, details on
relevant experimental protocols, and a summary of key performance data.

Core Metabolic Pathways for Anaerobic Succinic
Acid Production

Anaerobic microorganisms primarily utilize three key metabolic pathways for the production of
succinic acid: the reductive Tricarboxylic Acid (rTCA) cycle, the glyoxylate shunt, and in some
engineered organisms, a modified oxidative Tricarboxylic Acid (0TCA) cycle.

Reductive Tricarboxylic Acid (rTCA) Cycle

The reductive TCA cycle is the most common anaerobic pathway for succinate production.[1][2]
This pathway starts from phosphoenolpyruvate (PEP) or pyruvate, which is carboxylated to
form oxaloacetate (OAA). OAA is then sequentially reduced to malate, fumarate, and finally
succinate.[1] This pathway is highly efficient in terms of carbon conservation as it involves the
fixation of CO2.
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Key enzymes in the rTCA cycle include:

e Phosphoenolpyruvate (PEP) carboxylase (PPC) or PEP carboxykinase (PCK): Catalyzes the
carboxylation of PEP to OAA.[1]

e Pyruvate carboxylase (PYC): Catalyzes the carboxylation of pyruvate to OAA.[3]
o Malate dehydrogenase (MDH): Reduces OAA to malate.[1]
e Fumarase (Fum): Dehydrates malate to fumarate.[1]

» Fumarate reductase (Frd): Reduces fumarate to succinate, a key step in anaerobic
respiration where fumarate acts as the terminal electron acceptor.[1][4]

I/l Nodes Glucose [label="Glucose", fillcolor="#F1F3F4", fontcolor="#202124"]; PEP
[label="Phosphoenolpyruvate (PEP)", fillcolor="#F1F3F4", fontcolor="#202124"]; Pyruvate
[label="Pyruvate", fillcolor="#F1F3F4", fontcolor="#202124"]; OAA [label="Oxaloacetate
(OAA)", fillcolor="#FBBCO05", fontcolor="#202124"]; Malate [label="Malate",
fillcolor="#FBBCO05", fontcolor="#202124"]; Fumarate [label="Fumarate", fillcolor="#FBBC05",
fontcolor="#202124"]; Succinate [label="Succinate", fillcolor="#34A853", fontcolor="#FFFFFF"];
CO2_in [label="COz2", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Glucose -> PEP [label="Glycolysis"]; PEP -> Pyruvate; PEP -> OAA [label="PPC /
PCK"]; Pyruvate -> OAA [label="PYC"]; CO2_in -> OAA [style=dashed]; OAA -> Malate
[label=" MDH\n(NADH - NAD™)"]; Malate -> Fumarate [label=" Fum"]; Fumarate -> Succinate
[label=" Frd\n(NADH — NAD*)"]; }

The Glyoxylate Shunt Pathway.

Oxidative TCA (oTCA) Cycle

Under aerobic conditions, the oTCA cycle completely oxidizes acetyl-CoA to CO2, with
succinate being an intermediate. For succinate to accumulate under these conditions, the
enzyme succinate dehydrogenase (SDH), which converts succinate to fumarate, must be
inactivated. In some metabolically engineered strains, a portion of the oTCA cycle can be
utilized under anaerobic or microaerobic conditions to contribute to succinate formation. [3] Key
enzymes in the oTCA cycle leading to succinate are:
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Citrate synthase (GItA): Condenses acetyl-CoA and oxaloacetate to form citrate.

Aconitase (Acn): Isomerizes citrate to isocitrate.

Isocitrate dehydrogenase (Icd): Oxidatively decarboxylates isocitrate to a-ketoglutarate.

o-ketoglutarate dehydrogenase (SucAB): Converts a-ketoglutarate to succinyl-CoA.

Succinyl-CoA synthetase (SucCD): Converts succinyl-CoA to succinate.

SucCD
e m
SucAB .
- + . NADH) | Succim yl-CoA | _ _ o ___
Acetyl-CoA (NAD NADH)
led
-
Citrate |¢>| Isocitrate NAD NADH a-Ketoglutarate
Oxaloacetate (OAA) GhA °

Click to download full resolution via product page
Oxidative Tricarboxylic Acid (0TCA) Cycle to Succinate.

Quantitative Data on Succinic Acid Production

The efficiency of succinic acid production is typically evaluated based on three key metrics:
titer (g/L), yield (g/g or mol/mol), and productivity (g/L/h). The following tables summarize
representative data for both natural and engineered anaerobic microorganisms.

Table 1: Succinic Acid Production by Natural Anaerobic Microorganisms
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Microorgani ) ] Productivity
Substrate Titer (g/L) Yield (g/g) Reference
sm (g/LIn)

Actinobacillus
) Glucose 99.2 0.94 1.36 [1]
succinogenes

Mannheimia
succiniciprod Glucose 33.1 0.73 1.15 [1]

ucens

Anaerobiospir
illum

o Glucose 45.0 0.88 1.25 [1]
succiniciprod

ucens

Basfia
succiniciprod Glucose 26.3 0.80 0.73 [1]
ucens

Table 2: Succinic Acid Production by Engineered Microorganisms under Anaerobic Conditions
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. Genetic . .
Microorg o ] Yield Productiv Referenc
. Modificati Substrate Titer (g/L) .
anism (mollmol) ity (g/L/h) e
ons
AldhA,
Escherichi ApflB,
) Glucose 82.5 1.38 1.29 [5]
a coli PtsG-,
Ppc+
AldhA,
Escherichi AadhE,
Glucose 58.3 0.85 0.99
a coli AackA,
iclR-, Ppc+
AldhA,
Corynebact
] Apta-ackA,
erium Glucose 146 1.88 3.17
: Apgo,
glutamicum
Ppc+
Asdhl,
Yarrowia Asdh2,
] ] ) Glucose 3.62 0.11 -
lipolytica Aidhl,
Aidpl
o Apfl, Aald,
Vibrio
) Adns::pycC  Glucose 60.4 1.46 - [6]
natriegens
g

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the

study of succinic acid metabolic pathways.

Anaerobic Cultivation of Succinate-Producing

Microorganisms

Obijective: To cultivate anaerobic or facultative anaerobic microorganisms for succinic acid

production.
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Materials:

Anaerobic chamber or anaerobic jars with gas-generating systems (e.g., GasPak™)
Pre-reduced anaerobic sterile (PRAS) medium (e.g., TSB, LB, or a defined minimal medium)
Hungate tubes or serum bottles with butyl rubber stoppers and aluminum crimp seals
Syringes and needles for inoculation and sampling

Gassing manifold with a sterile filter for N2/CO2 gas mixture (e.g., 80:20 v/v) [7] Procedure:

Medium Preparation: Prepare the desired culture medium and dispense it into Hungate
tubes or serum bottles inside an anaerobic chamber. Alternatively, for media prepared
outside the chamber, boil the medium to remove dissolved oxygen, and then sparge with an
N2/CO2 gas mixture while cooling. [7]2. Sterilization: Autoclave the sealed tubes or bottles
containing the medium.

Inoculation: In an anaerobic chamber, inoculate the PRAS medium with a fresh culture of the
desired microorganism using a sterile syringe and needle.

Incubation: Incubate the cultures at the optimal temperature for the specific microorganism
(e.g., 37°C for E. coli and A. succinogenes). [8][9]5. Sampling: At desired time points,
withdraw samples anaerobically using a sterile syringe for analysis of cell growth (OD600)
and metabolite concentrations.
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Workflow for Anaerobic Cultivation.

Quantification of Succinic Acid by HPLC

Objective: To determine the concentration of succinic acid in fermentation broth.

Materials:
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» High-Performance Liquid Chromatography (HPLC) system with a UV or Refractive Index (RI)
detector.

e Aminex HPX-87H column (or equivalent ion-exchange column).
» Mobile phase: Dilute sulfuric acid (e.g., 5 mM H2S04).

e Succinic acid standard solution of known concentrations.

o Syringe filters (0.22 pm).

Procedure:

o Sample Preparation: Centrifuge the fermentation samples to pellet the cells. Filter the
supernatant through a 0.22 um syringe filter. [10]2. Standard Curve: Prepare a series of
succinic acid standard solutions of known concentrations in the mobile phase.

e HPLC Analysis:

o Set the column temperature (e.g., 50-65°C).

o Set the mobile phase flow rate (e.g., 0.6 mL/min).

o Inject the prepared standards and samples onto the HPLC column.
o Data Analysis:

o ldentify the succinic acid peak in the chromatograms based on the retention time of the
standard.

o Integrate the peak area for each standard and sample.
o Construct a standard curve by plotting peak area versus concentration for the standards.

o Determine the concentration of succinic acid in the samples by interpolating their peak
areas on the standard curve.
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Enzyme Assay for Phosphoenolpyruvate Carboxylase
(PPC)

Objective: To measure the activity of PPC in cell extracts. This is a coupled enzyme assay
where the product of the PPC reaction, oxaloacetate, is reduced to malate by malate
dehydrogenase (MDH), and the concomitant oxidation of NADH is monitored
spectrophotometrically. [1][11] Materials:

e Spectrophotometer capable of reading absorbance at 340 nm.
o Cell extract containing PPC.

o Assay buffer (e.g., 100 mM Tris-HCI, pH 8.5).

e Phosphoenolpyruvate (PEP).

e Magnesium chloride (MgCI2).

e Sodium bicarbonate (NaHCO3).

e NADH.

o Malate dehydrogenase (MDH).

Procedure:

» Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay
buffer, MgCI2, NADH, MDH, and cell extract.

e Blank Measurement: Measure the background rate of NADH oxidation at 340 nm before
adding the substrate.

« Initiate Reaction: Start the reaction by adding PEP and NaHCO3 to the cuvette.
¢ Monitor Absorbance: Record the decrease in absorbance at 340 nm over time.

o Calculate Activity: Calculate the PPC activity based on the rate of NADH oxidation, using the
molar extinction coefficient of NADH (6220 M~1cm~1). One unit of activity is typically defined
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as the amount of enzyme that catalyzes the formation of 1 umol of oxaloacetate per minute
under the specified conditions.

13C-Metabolic Flux Analysis (13C-MFA)

Objective: To quantify the in vivo metabolic fluxes through the central carbon metabolism.
Materials:
e Defined minimal medium.

e 13C-labeled glucose (e.g., [1,2-13C]glucose or a mixture of [1-13C]glucose and [U-
13Cl]glucose).

o Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass
Spectrometry (LC-MS).

o Software for 13C-MFA data analysis (e.g., INCA, Metran).
Procedure:

« Isotopic Labeling Experiment: Cultivate the microorganism in a chemostat or in batch
cultures with the 13C-labeled glucose as the sole carbon source until isotopic and metabolic
steady state is reached. [12]2. Biomass Hydrolysis: Harvest the cells and hydrolyze the
biomass to obtain proteinogenic amino acids.

 Derivatization: Derivatize the amino acids to make them volatile for GC-MS analysis.

o GC-MS Analysis: Analyze the derivatized amino acids by GC-MS to determine the mass
isotopomer distributions.

e Flux Calculation: Use a metabolic model and the measured mass isotopomer distributions to
calculate the intracellular metabolic fluxes using specialized software. [12] dot
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Workflow for 13C-Metabolic Flux Analysis.

Conclusion

The microbial production of succinic acid through anaerobic fermentation is a complex
process involving intricate metabolic networks. A thorough understanding of the underlying
pathways, coupled with robust experimental techniques, is crucial for the rational design and
optimization of microbial cell factories for high-yield succinate production. This guide provides a
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foundational understanding of these aspects to aid researchers and professionals in the field of
metabolic engineering and drug development in their endeavors to advance sustainable
chemical synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b118178#succinic-acid-metabolic-pathways-in-
anaerobic-microorganisms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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